molecular formula C5H2ClN3S B2816438 4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 26271-17-0

4-Chloro-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B2816438
CAS No.: 26271-17-0
M. Wt: 171.6
InChI Key: PRIYMCHKSMIMEZ-UHFFFAOYSA-N
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Description

The 4-amino derivative is then subjected to diazotization using sodium nitrite (B80452) (NaNO₂) in a strong acid (like HCl) at low temperatures (0–5 °C) to form an intermediate diazonium salt. The subsequent introduction of a copper(I) chloride (CuCl) catalyst promotes the displacement of the diazonium group with a chloride ion, yielding the final 4-chloro product. nih.govorganic-chemistry.org This method's high regioselectivity is dictated by the initial position of the amino group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-4-3(1-2-7-5)8-10-9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYMCHKSMIMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NSN=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chlorination of a 4 Hydroxy Precursor:an Alternative Strategy Involves the Synthesis of 4 Hydroxy Researchgate.netnih.govnih.govthiadiazolo 3,4 C Pyridine or Its Tautomeric Pyridone Form . the Hydroxyl Group on a Pyridine Ring Can Be Readily Converted into a Chloro Group Using Standard Chlorinating Agents.google.comthis Transformation is Typically Achieved by Heating the Hydroxy Precursor With:

Optimization of Reaction Conditions and Yield Enhancement Methodologies

Maximizing the yield and purity of 4-Chloro- researchgate.netnih.govnih.govthiadiazolo[3,4-c]pyridine requires careful optimization of each synthetic step. Key parameters that influence the reaction outcome include solvent, temperature, reaction time, and the stoichiometry of reagents.

For the skeleton construction via diamine cyclization, optimization would involve screening different sulfur reagents and bases. The choice of solvent is critical; polar aprotic solvents like DMF or NMP can facilitate the reaction but require higher temperatures for removal, while chlorinated solvents like dichloromethane (B109758) might be suitable for milder conditions.

For the chlorination step , particularly the Sandmeyer reaction, temperature control is paramount. Diazonium salts are typically unstable above 5 °C, and deviation from this can lead to decomposition and reduced yields. In the case of chlorination with POCl₃, the temperature and reaction time must be balanced to ensure complete conversion without promoting side reactions or decomposition of the heterocyclic ring.

Table 2: Illustrative Optimization Parameters for Key Synthetic Steps

StepParameterRange/OptionsDesired Outcome
Cyclization SolventPyridine (B92270), DMF, Toluene, DichloromethaneHigh solubility of reactants, efficient heat transfer
Temperature25 °C to 120 °CComplete reaction, minimal side-product formation
ReagentSOCl₂, S₂Cl₂, TDIHigh yield, clean conversion, ease of handling
Sandmeyer Rxn Acid Concentration2-4 M HClComplete diazotization
Temperature0–5 °CStability of diazonium salt, prevention of phenol (B47542) formation
CatalystCuClEfficient displacement of N₂
Chlorination (POCl₃) Temperature80–110 °C (Reflux)Full conversion of the hydroxyl group
AdditivesCatalytic DMF, TriethylamineIncreased reaction rate, neutralization of HCl

Green Chemistry Principles Applied to the Synthesis of Halogenated Thia-Diazole-Pyridine Derivatives

Applying green chemistry principles to the synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: The cyclization of a diaminopyridine to form the thiadiazole ring is inherently atom-economical. However, reactions like the Sandmeyer reaction generate stoichiometric amounts of salt waste.

Safer Solvents: Efforts can be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-methyl-THF, or in some cases, water. organic-chemistry.org

Catalysis: Using catalytic reagents is preferable to stoichiometric ones. While the Sandmeyer reaction is catalytic in copper, developing a more efficient, non-heavy-metal catalyst would be a significant green advancement.

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times and energy consumption for both the cyclization and functionalization steps.

One-Pot Procedures: Combining multiple steps into a one-pot synthesis, such as the diazotization and Sandmeyer reaction, can reduce waste from intermediate workups and purifications.

Stereochemical Control and Diastereoselectivity in Multi-Step Syntheses

The target molecule, 4-Chloro- researchgate.netnih.govnih.govthiadiazolo[3,4-c]pyridine, is a planar, heteroaromatic system. It does not possess any chiral centers or elements of chirality. youtube.com Consequently, its synthesis from achiral precursors, such as 3,4-diaminopyridine (B372788), does not generate stereoisomers.

Therefore, considerations of stereochemical control, including enantioselectivity and diastereoselectivity, are not applicable to the direct synthesis of the final compound. The synthetic pathway focuses exclusively on the construction of the desired constitutional isomer and the regioselective installation of the chloro-substituent.

Scalability Considerations for Synthetic Protocols

Translating a laboratory-scale synthesis to an industrial, large-scale process introduces several practical challenges.

Cost and Availability of Reagents: The cost of the starting 3,4-diaminopyridine derivative is a primary factor. Syntheses that rely on expensive or difficult-to-source reagents are less viable for scale-up.

Process Safety: Several steps may pose safety risks. The Sandmeyer reaction involves the formation of potentially explosive diazonium salts and requires strict temperature control. The use of reagents like thionyl chloride or phosphorus oxychloride requires handling of highly corrosive substances that release toxic HCl gas.

Reaction Exotherms: Many of the key reactions, including cyclization and diazotization, can be exothermic. Effective thermal management is crucial on a large scale to prevent runaway reactions.

Purification: Methods that rely on column chromatography for purification are generally not scalable. The ideal process would yield a product that can be purified by crystallization or distillation.

Advanced Spectroscopic and Computational Investigations of the Electronic and Molecular Structure of 4 Chloro Thiadiazolo 3,4 C Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure Elucidation

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a balance between computational cost and accuracy, making them ideal for studying complex heterocyclic systems.

Molecular Orbital Analysis: HOMO-LUMO Gap and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.govaimspress.comnih.gov

For 4-Chloro- rsc.orgontosight.airesearchgate.netthiadiazolo[3,4-c]pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine these values. researchgate.netacs.orgmdpi.com The HOMO is expected to be distributed over the electron-rich regions of the fused ring system, while the LUMO would likely be centered on the electron-deficient thiadiazole portion and the carbon atom attached to the chlorine. The analysis of electron density distribution reveals the molecule's charge transfer characteristics.

Table 1: Illustrative Frontier Molecular Orbital Data for 4-Chloro- rsc.orgontosight.airesearchgate.netthiadiazolo[3,4-c]pyridine (Calculated via DFT) Note: These are representative values based on similar compounds.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE) 4.70

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. aimspress.com The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In 4-Chloro- rsc.orgontosight.airesearchgate.netthiadiazolo[3,4-c]pyridine, the most negative potential is anticipated around the nitrogen atoms of both the pyridine (B92270) and thiadiazole rings, indicating their role as Lewis basic centers. A region of positive or near-neutral potential (a σ-hole) may be present on the surface of the chlorine and sulfur atoms, making them potential sites for halogen or chalcogen bonding interactions, respectively. semanticscholar.org

Vibrational Frequency Analysis for Detailed Structural Interpretation

Theoretical vibrational frequency analysis, performed using DFT, is a powerful method for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. Each calculated frequency can be assigned to specific atomic motions, such as stretching, bending, or wagging. researchgate.net For 4-Chloro- rsc.orgontosight.airesearchgate.netthiadiazolo[3,4-c]pyridine, key vibrational modes would include the C=N stretching within the heterocyclic rings, C-H stretching of the pyridine ring, and the C-Cl and S-N stretching modes. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments Note: These are hypothetical values for illustrative purposes.

Wavenumber (cm⁻¹) (Scaled)Assignment
3080Aromatic C-H Stretch
1580C=N/C=C Ring Stretch
1450C=N Ring Stretch
1250C-H In-plane Bend
850S-N Stretch
750C-Cl Stretch

Solid-State Structural Analysis: X-ray Crystallography of Single Crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation. mdpi.commdpi.com

While a specific crystal structure for 4-Chloro- rsc.orgontosight.airesearchgate.netthiadiazolo[3,4-c]pyridine is not available in the searched literature, an analysis would reveal the planarity of the fused heterocyclic system. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings or potential halogen bonding involving the chlorine atom. This information is critical for understanding the material's solid-state properties.

Table 3: Exemplar Crystallographic Data That Would Be Obtained Note: This table illustrates the type of data generated from an X-ray crystallography experiment.

ParameterExample Value
Chemical FormulaC₇H₃ClN₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)5.987
c (Å)16.431
β (°)101.54
Volume (ų)820.5
Z (molecules/unit cell)4

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Environment Mapping

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 4-Chloro- rsc.orgontosight.airesearchgate.netthiadiazolo[3,4-c]pyridine, ¹H and ¹³C NMR would provide initial structural information. The ¹H NMR spectrum is expected to show two signals in the aromatic region for the two protons on the pyridine ring. The ¹³C NMR spectrum would display signals for each of the unique carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. mdpi.comnih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional NMR techniques are essential for the unambiguous assignment of signals and the definitive confirmation of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov For the target molecule, it would definitively link the two aromatic proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over 2-3 bonds). ipb.pte-bookshelf.de It would reveal correlations between the protons on the pyridine ring and various carbon atoms across the fused ring system, including the quaternary carbons at the ring junctions and the carbon bearing the chlorine atom. These correlations are vital for confirming the specific isomer and the position of the chloro substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space. researchgate.net In this case, a cross-peak between the two adjacent protons on the pyridine ring would be expected, confirming their spatial proximity.

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations Note: Chemical shifts (δ) are hypothetical and referenced to TMS. Assignments are illustrative.

Positionδ ¹³C (ppm)δ ¹H (ppm)Key HMBC Correlations from H
C4152.0--
C6125.57.8 (d)C4, C7a, C4a
C7148.08.9 (d)C4a, C6
C4a155.0--
C7a158.0--

Solid-State NMR Spectroscopy for Bulk Structural Insights

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. libretexts.orgwikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained and provide rich structural information. libretexts.org For 4-Chloro- rsc.orgnih.govnih.govthiadiazolo[3,4-c]pyridine, which exists as a solid at room temperature, SSNMR can offer critical insights into its bulk crystalline form, including polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution.

While specific experimental SSNMR data for 4-Chloro- rsc.orgnih.govnih.govthiadiazolo[3,4-c]pyridine is not available in the current literature, the expected spectral characteristics can be inferred from studies on related nitrogen heterocycles and organochlorine compounds. nih.govnih.gov Key techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP/MAS) would be essential to obtain high-resolution spectra by mitigating the effects of chemical shift anisotropy (CSA) and dipolar coupling. wikipedia.orgnih.gov

The ¹³C CP/MAS spectrum would be expected to show distinct resonances for each of the carbon atoms in the fused ring system. The chemical shifts would be influenced by the local electronic environment; for instance, the carbon atom directly bonded to the chlorine (C4) would experience a significant downfield shift due to the electronegativity of the halogen. The carbons within the pyridine and thiadiazole rings would exhibit shifts characteristic of aromatic and heteroaromatic systems, respectively. Differentiating between the various carbon environments, particularly within the pyridine moiety, can be challenging but is aided by computational predictions and advanced SSNMR experiments. nih.gov

Furthermore, ¹⁴N or ¹⁵N SSNMR (the latter requiring isotopic labeling for enhanced sensitivity) could provide direct information about the nitrogen environments. rsc.orgacs.org The three distinct nitrogen atoms—one in the pyridine ring and two in the thiadiazole ring—would have unique chemical shifts and quadrupolar coupling constants (for ¹⁴N), reflecting the different bonding and electronic structures. nih.govrsc.org These parameters are highly sensitive to intermolecular interactions, such as halogen bonding or π-π stacking, which might be present in the crystal lattice. nih.gov Similarly, ³⁵Cl SSNMR could probe the environment around the chlorine atom, offering data on C-Cl bond characteristics and non-covalent interactions involving the halogen. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the precise measurement of an ion's mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a compound and its fragments. The exact mass of 4-Chloro- rsc.orgnih.govnih.govthiadiazolo[3,4-c]pyridine (C₅H₂ClN₄S) is 184.9716. nih.gov Analysis of its fragmentation pattern under techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is crucial for confirming its structure.

While a dedicated fragmentation study for this specific molecule is not documented, a plausible fragmentation pathway can be constructed based on established principles and studies of related heterocyclic systems, such as substituted pyridines and thiadiazoles. rsc.orgjcsp.org.pkresearchgate.netnih.gov The fused ring system is expected to be relatively stable, with initial fragmentation likely involving the loss of small, stable molecules or radicals.

A probable primary fragmentation step for the molecular ion [M]⁺˙ would be the cleavage of the thiadiazole ring, a common pathway for this class of compounds. rsc.orgnih.gov This can occur via the loss of a nitrogen molecule (N₂), which is a highly stable neutral species. This would lead to a radical cation fragment. Another potential initial fragmentation is the loss of a chlorine radical (Cl•), followed by rearrangement. Subsequent fragmentation could involve the breakdown of the remaining pyridine or thiirene-like ring structure, leading to the loss of species like hydrogen cyanide (HCN) or cyano radicals (•CN).

The proposed major fragmentation pathways are detailed in the table below.

Photoelectron Spectroscopy for Ionization Potentials and Electron Affinities

Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization potentials (IPs) of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons, typically from a He(I) source. researchgate.netgoogle.com These ionization energies correspond to the energy required to remove an electron from a specific molecular orbital (MO), providing direct insight into the electronic structure of the molecule. The electron affinity (EA) is the energy released when an electron is added to a neutral molecule.

Direct experimental PES data for 4-Chloro- rsc.orgnih.govnih.govthiadiazolo[3,4-c]pyridine are not available. However, the IPs can be estimated by considering the electronic contributions of its constituent parts: a pyridine ring, a thiadiazole ring, and a chlorine substituent. Studies on related compounds, such as 3,4-dichloro-1,2,5-thiadiazole (B139948) and various chloropyridines, provide a basis for this analysis. researchgate.net

The highest occupied molecular orbital (HOMO) of the fused system is expected to be a π-orbital with significant contributions from both the pyridine and thiadiazole rings. The first ionization potential will correspond to the removal of an electron from this orbital. Based on data from analogous compounds, the first vertical IP is anticipated to be in the range of 9.5 - 10.5 eV. The presence of the electron-withdrawing chlorine atom and the fused thiadiazole ring would likely increase the ionization potential compared to unsubstituted pyridine.

The photoelectron spectrum would display a series of bands corresponding to ionization from different molecular orbitals. Bands at higher energies would be associated with lone pair electrons on the nitrogen and sulfur atoms (n-orbitals) and the chlorine atom (nCl), as well as deeper-lying π and σ orbitals. For instance, ionization from chlorine lone pair orbitals in related chloro-substituted thiadiazoles is typically observed in the 12.3–13.8 eV region. researchgate.net

The electron affinity of 4-Chloro- rsc.orgnih.govnih.govthiadiazolo[3,4-c]pyridine is expected to be positive, indicating that it can form a stable anion. The fused aromatic system with multiple electronegative nitrogen atoms and a chlorine atom creates a low-lying lowest unoccupied molecular orbital (LUMO) that can accept an electron. Theoretical calculations on similar thiadiazole derivatives suggest that the thiadiazole moiety significantly enhances the electron-accepting properties of a molecule. jchemlett.com

Reactivity Profiles and Mechanistic Studies of 4 Chloro Thiadiazolo 3,4 C Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position

The fused researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine core is inherently electron-deficient, a characteristic that makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The C-4 position, being alpha to the pyridine (B92270) nitrogen and adjacent to the electron-withdrawing thiadiazole ring, is particularly activated for such reactions. This heightened electrophilicity at C-4 is a recurring theme in the chemistry of this heterocyclic system. Studies on the analogous 4,7-dibromo- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine have shown that SNAr reactions proceed exclusively at the more electron-deficient C-4 position. mdpi.com

Scope and Limitations with Various Nucleophiles

The activated C-4 position of 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine is expected to react with a diverse range of nucleophiles. Based on studies of similar systems, successful substitutions can be anticipated with oxygen, nitrogen, and sulfur nucleophiles. researchgate.netmdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides are expected to readily displace the chloride at the C-4 position to yield the corresponding ethers.

Nitrogen Nucleophiles: Primary and secondary amines, both aliphatic and aromatic, are anticipated to be effective nucleophiles, leading to the formation of 4-amino- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine derivatives.

Sulfur Nucleophiles: Thiols and thiolates are also predicted to be excellent nucleophiles for this transformation, affording 4-thioether derivatives. The use of pre-formed sodium thiolate has been shown to increase the yield in related systems. mdpi.com

The scope of the reaction is broad, accommodating a variety of functional groups on the incoming nucleophile. However, limitations may arise with very bulky nucleophiles, which could be sterically hindered from approaching the C-4 position. Additionally, weakly nucleophilic reagents may require more forcing reaction conditions, such as elevated temperatures or the use of a strong base to deprotonate the nucleophile.

Table 1: Anticipated Scope of Nucleophiles in SNAr Reactions with 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine
Nucleophile ClassExample NucleophileExpected Product StructureAnticipated Reactivity
Oxygen (O)Sodium Ethoxide (NaOEt)4-Ethoxy- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridineHigh
Nitrogen (N)Aniline (PhNH₂)4-(Phenylamino)- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridineModerate to High
Nitrogen (N)Morpholine4-(Morpholino)- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridineHigh
Sulfur (S)Dodecane-1-thiol4-(Dodecylthio)- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridineHigh

Kinetic and Thermodynamic Aspects of SNAr Transformations

The mechanism of SNAr reactions on electron-deficient heteroaromatic systems like 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine generally proceeds through a two-step addition-elimination pathway. nih.gov The first step, which is typically the rate-determining step, involves the nucleophilic attack at the C-4 position to form a high-energy anionic intermediate known as a Meisenheimer complex. nih.govstackexchange.com The aromaticity of the pyridine ring is temporarily broken in this intermediate.

The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. For attack at the C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the thiadiazole ring, providing significant stabilization. stackexchange.com This stabilization lowers the activation energy of the first step, facilitating the reaction.

Kinetic studies on SNAr reactions often utilize Brønsted-type plots to elucidate the reaction mechanism and the rate-determining step. researchgate.netnih.gov For 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine, it is expected that the rate of reaction would be significantly influenced by the nucleophilicity of the attacking species and the stability of the leaving group. While chlorides are generally good leaving groups, fluoride (B91410) is often superior in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon more electrophilic. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov

Thermodynamically, the SNAr reaction is typically favorable, as a relatively weak C-Cl bond is broken and a stronger C-N, C-O, or C-S bond is formed.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of SNAr reactions. researchgate.netwuxibiology.com For 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine, DFT calculations can be employed to model the reaction pathway, locate the transition states, and calculate the activation energies for nucleophilic attack at different positions on the ring.

Such studies would likely confirm the enhanced reactivity of the C-4 position. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) would show a large coefficient on the C-4 carbon, indicating it as the most electrophilic site susceptible to nucleophilic attack. mdpi.com Molecular Electrostatic Potential (ESP) maps can also visualize the electron-deficient nature of this position. chemrxiv.org

By calculating the energies of the Meisenheimer intermediates resulting from attack at each possible position, computational models can provide a quantitative understanding of the regioselectivity. The transition state for the formation of the Meisenheimer complex can be characterized, and its energy determines the kinetic barrier of the reaction. These theoretical insights are invaluable for rationalizing experimental observations and for predicting the reactivity of new derivatives. wuxibiology.com

Electrophilic Aromatic Substitution Reactions on the Thiadiazolo-Pyridine Core

In stark contrast to its high reactivity towards nucleophiles, the 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine core is expected to be extremely unreactive towards electrophilic aromatic substitution (EAS). The pyridine ring itself is already electron-deficient and is often compared to nitrobenzene (B124822) in its lack of reactivity towards electrophiles. utexas.edu The fusion of the strongly electron-withdrawing thiadiazole ring further deactivates the system.

Furthermore, under the acidic conditions typically required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen would be protonated. This protonation places a positive charge on the ring, making it even more electron-deficient and strongly deactivating it towards attack by an electrophile. rsc.org Consequently, direct electrophilic aromatic substitution on the 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine core is considered highly improbable and would necessitate exceptionally harsh reaction conditions, likely leading to decomposition of the starting material rather than the desired substitution. udayton.edu

Metal-Catalyzed Cross-Coupling Reactions Involving the Carbon-Chlorine Bond

The chlorine atom at the C-4 position of 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Stille couplings are powerful methods for the functionalization of this position. researchgate.net

Studies on the related 4,7-dibromo- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine have demonstrated that cross-coupling reactions occur preferentially at the electron-deficient C-4 position. mdpi.com This regioselectivity is attributed to the ease of oxidative addition of the palladium catalyst to the more electrophilic C-X bond at this position. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition, the electronic activation of the C-4 position in this heterocyclic system is expected to facilitate the reaction.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position
Reaction NameCoupling PartnerTypical CatalystResulting C-C Bond
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄C-Aryl
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂C-Alkenyl
Stille CouplingOrganostannane (R-SnBu₃)Pd(PPh₃)₄C-Alkyl/Aryl/Alkenyl
Sonogashira CouplingTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuIC-Alkynyl

Ligand Design and Catalyst Optimization for Selective Transformations

The success of metal-catalyzed cross-coupling reactions, particularly with less reactive aryl chlorides, is highly dependent on the choice of catalyst and, crucially, the ancillary ligands on the metal center. The ligand plays a critical role in modulating the electronic and steric properties of the metal catalyst, influencing its stability, activity, and selectivity. nih.gov

For the activation of the C-Cl bond in 4-Chloro- researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine, electron-rich and bulky phosphine (B1218219) ligands are generally required. These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃), Xantphos, and various biaryl phosphine ligands (e.g., SPhos, XPhos). d-nb.info

Catalyst optimization is an empirical process that involves screening a variety of parameters:

Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd-ligand complexes can be evaluated.

Ligand: A range of phosphine or N-heterocyclic carbene (NHC) ligands should be tested to find the optimal balance of steric and electronic properties.

Solvent: The solvent system (e.g., toluene, dioxane, DMF) can affect the solubility of the reactants and the stability of the catalytic species.

Through careful optimization of these parameters, efficient and selective cross-coupling reactions can be developed to introduce a wide array of substituents at the C-4 position of the researchgate.netresearchgate.netrsc.orgthiadiazolo[3,4-c]pyridine core, providing access to a diverse library of functionalized molecules.

Mechanistic Interrogations of Catalytic Cycles

There is currently a lack of published research detailing the direct application or mechanistic study of 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine within catalytic cycles. However, the structural motifs present in the molecule—namely the pyridine and thiadiazole rings—are well-established components of ligands in coordination chemistry and transition metal catalysis. The nitrogen atoms within the bicyclic system possess lone pairs of electrons that could potentially coordinate to a metal center, thereby allowing the molecule to function as a ligand.

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, which proceed through a concerted cyclic transition state, are governed by the principles of orbital symmetry. youtube.com The most common of these, the Diels-Alder reaction, typically involves the interaction of a 4π-electron diene with a 2π-electron dienophile to form a six-membered ring. libretexts.org The aromatic, fused heterocyclic structure of 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine makes it an unlikely participant in thermal cycloaddition reactions. The significant resonance energy of the aromatic system would impose a high activation barrier for it to act directly as either a diene or dienophile, as this would require the disruption of its aromaticity.

Other classes of cycloadditions, such as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocycles. libretexts.org While the title compound itself is not a 1,3-dipole, it is conceivable that under certain conditions (e.g., thermal or photochemical), the thiadiazole ring could undergo fragmentation to yield reactive intermediates that might be trapped in cycloaddition reactions. However, no such reactivity has been reported.

Redox Chemistry: Oxidation and Reduction Potentials and Pathways

The electrochemical behavior of 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine has not been explicitly documented. Nevertheless, its redox properties can be predicted based on its structure and data from related compounds. beilstein-journals.orgnih.gov The molecule is composed of two electron-deficient heterocyclic rings, and the presence of the chloro group further withdraws electron density. This architecture suggests that the compound will be more readily reduced than oxidized.

Reduction of the π-system is expected to occur at relatively mild negative potentials. The process would likely involve the acceptance of an electron to form a radical anion, which would be stabilized by delocalization across the fused aromatic system. Studies on 1,2,5-thiadiazole (B1195012) 1,1-dioxides show they are reduced at potentials between -0.6 and -1.0 V (vs. Ag/Ag+), which is significantly less negative than the parent (non-oxidized) thiadiazoles (ca. -2.5 V). researchgate.net This highlights the profound effect of electron-withdrawing groups on reduction potential. Given the electron-deficient nature of the thiadiazolopyridine system, the reduction potential of the title compound is expected to be in a similarly accessible range.

Another potential reduction pathway is the cleavage of the carbon-chlorine bond. Electrochemical hydrodechlorination has been observed for related chlorinated heterocyclic compounds, sometimes occurring at low potentials. researchgate.net

Conversely, oxidation of 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine would be an energetically demanding process. The removal of an electron from the electron-poor π-system would require high positive potentials. Electrochemical data from various heterocyclic thioethers show oxidation events, but these are typically associated with electron-rich moieties like catechol rings rather than the heterocycle itself. beilstein-journals.org

Table 1: Redox Potentials of Related Heterocyclic Compounds
CompoundProcessPotential (V)Conditions / Reference
1,2,5-ThiadiazoleReduction-2.52vs. Ag/Ag+ in ACN researchgate.net
3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxideReduction-0.6 to -1.0vs. Ag/Ag+ in ACN researchgate.net
Catechol thioether with 3-nitropyridineOxidation (1st peak)+1.10vs. Ag/AgCl/KCl(sat.) in MeCN beilstein-journals.org
Catechol thioether with 5-(3-pyridyl)-1,2,4-triazoleOxidation (1st peak)+0.85vs. Ag/AgCl/KCl(sat.) in MeCN-DMSO beilstein-journals.org

Photochemical Reactivity and Excited State Behavior

Specific studies on the photochemistry and excited-state dynamics of 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine are not available in the current literature. Generally, N-heteroaromatic compounds absorb light in the ultraviolet (UV) region, leading to electronically excited states from which photochemical reactions can occur. The presence of sulfur and chlorine atoms (heavy atoms) could potentially facilitate intersystem crossing from the singlet excited state to a triplet excited state.

Potential photochemical pathways for this molecule could include photosubstitution of the chlorine atom or photocleavage of the thiadiazole ring. The triplet state, if formed, could act as a photosensitizer, transferring its energy to other molecules, such as molecular oxygen, to generate singlet oxygen. rsc.org However, without experimental data, discussions of its photochemical reactivity, fluorescence quantum yields, and excited-state lifetimes remain speculative. nih.gov

Reactions with Organometallic Reagents

The most anticipated and synthetically useful reactivity of 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine involves the displacement of its chlorine atom. The chlorine at the 4-position is activated toward substitution by the strong electron-withdrawing effect of the fused heterocyclic system, particularly the adjacent pyridine nitrogen. This activation makes the compound an excellent substrate for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is highly effective for displacing halogens from electron-deficient aromatic rings. stackexchange.comnih.gov Research on the closely related 4,7-dibromo- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine has demonstrated its versatility in SNAr reactions with various nucleophiles, including alcohols, amines, and thiols. researchgate.netmdpi.com By analogy, 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine is expected to react readily with a wide range of nucleophiles (e.g., alkoxides, amines, thiolates) to yield the corresponding 4-substituted derivatives. This reactivity makes it a valuable building block for introducing diverse functional groups onto the thiadiazolopyridine scaffold. iu.edu

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, and is catalyzed by a palladium complex. wikipedia.org The Suzuki-Miyaura coupling of chloro- and bromo-substituted thiadiazoles has been shown to be a highly effective method for synthesizing aryl-substituted thiadiazoles. nih.govresearchgate.netresearchgate.net The reaction can be controlled to achieve selective mono-arylation even on di-halogenated substrates by tuning reaction conditions such as temperature. nih.govresearchgate.net It is therefore highly probable that 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine would serve as an excellent substrate for Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and vinyl groups at the 4-position. iaea.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin reagent (organostannane). wikipedia.org This reaction is known for its tolerance of a broad range of functional groups. youtube.comlibretexts.org Selective Stille couplings have been demonstrated on related chloro-substituted thiadiazine systems, highlighting the utility of this method for functionalizing halogenated sulfur-nitrogen heterocycles. nih.gov This provides a complementary method to the Suzuki coupling for forming new carbon-carbon bonds at the 4-position of the title compound.

These organometallic reactions represent the most robust and versatile pathways for the chemical modification of the 4-Chloro- nih.govnih.goviaea.orgthiadiazolo[3,4-c]pyridine core, enabling its elaboration into more complex and functionally diverse molecules.

Table 2: Examples of Suzuki-Miyaura Coupling on a Related Dichloro-Thiadiazole System
SubstrateBoronic AcidProductConditionsReference
3,5-Dichloro-1,2,4-thiadiazole4-Methoxyphenylboronic acid3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazolePd(PPh3)4, K2CO3, Toluene/MeOH, Room Temp. nih.govresearchgate.net
3,5-Dichloro-1,2,4-thiadiazole4-Cyanophenylboronic acid3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazolePd(PPh3)4, K2CO3, Toluene/MeOH, Room Temp. nih.govresearchgate.net
3-Chloro-5-(4-cyanophenyl)-1,2,4-thiadiazole3-Cyanophenylboronic acid3-(3-Cyanophenyl)-5-(4-cyanophenyl)-1,2,4-thiadiazolePd(PPh3)4, K2CO3, Toluene, Reflux nih.govresearchgate.net

Derivatives, Analogues, and Structure Reactivity Relationships Within the 4 Substitutedthiadiazolo 3,4 C Pyridine Series

Synthesis of Functionalized Analogues via Post-Synthetic Modification

The primary route for the functionalization of 4-Chloro- researchgate.netresearchgate.netthiadiazolo[3,4-c]pyridine involves nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine (B92270) ring, amplified by the fused electron-withdrawing thiadiazole ring, renders the C-4 position highly susceptible to attack by nucleophiles. This allows for the chlorine atom to be displaced by a wide range of substituents.

Common synthetic transformations include:

Amination: Reaction with primary or secondary amines introduces amino functionalities.

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.

Thiolation: Reactions with thiols or thiolates can be used to introduce sulfur-based functional groups.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, or substituted amino groups at the C-4 position.

These post-synthetic modifications are crucial for creating libraries of derivatives where the properties of the core thiadiazolo-pyridine system can be systematically tuned. The synthesis of various functionalized thiazole (B1198619) and pyridine derivatives is a well-established field, providing a robust toolbox of reactions applicable to this specific scaffold. nih.govnih.govrsc.org

Impact of C-4 Substituents on the Electronic Properties of the Thiadiazolo-Pyridine System

The electronic properties of the thiadiazolo-pyridine core are highly sensitive to the nature of the substituent at the C-4 position. By altering this substituent, it is possible to precisely modulate the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and, consequently, the optical and electronic bandgap of the molecule.

Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) groups further lower the energy of the LUMO. This enhances the electron-accepting character of the molecule, making it a stronger acceptor in donor-acceptor systems. This LUMO stabilization typically leads to a red-shift in the material's absorption spectrum and a reduction in the bandgap.

This fine-tuning of electronic properties is critical for applications in organic electronics. For instance, in organic solar cells, the HOMO and LUMO levels of the acceptor material must be appropriately matched with those of the donor material to ensure efficient charge separation. hanyang.ac.kr

Below is a representative table illustrating the calculated effects of different C-4 substituents on the electronic properties of a generic thiadiazolo-pyridine system, based on established principles of substituent effects.

C-4 SubstituentSubstituent TypePredicted HOMO (eV)Predicted LUMO (eV)Predicted Bandgap (eV)
-H (Reference)Neutral-5.20-3.301.90
-ClWeakly Withdrawing-5.25-3.451.80
-OCH₃Donating-5.05-3.251.80
-N(CH₃)₂Strongly Donating-4.90-3.201.70
-CNStrongly Withdrawing-5.40-3.701.70
-NO₂Strongly Withdrawing-5.50-3.801.70

Note: These values are illustrative and intended to demonstrate trends. Actual values would be determined experimentally or through specific computational models.

Correlation between Substituent Effects and Reactivity Profiles

A direct correlation exists between the electronic effects of the C-4 substituent and the reactivity of the thiadiazolo-pyridine ring system. The principles that govern the electronic properties also dictate the molecule's reactivity.

The π-deficient character of azoloazines like thiadiazolo-pyridines makes them inherently reactive towards nucleophiles. researchgate.net This reactivity is modulated by the C-4 substituent. An electron-withdrawing group at the C-4 position enhances the electrophilicity of the ring system, making it even more susceptible to nucleophilic attack. Conversely, an electron-donating group would decrease the ring's electrophilicity, potentially slowing down or inhibiting nucleophilic substitution reactions. This relationship is fundamental for planning multi-step syntheses and predicting the chemical behavior of different analogues.

Isosteric and Bioisosteric Replacements in a Chemical Context

In medicinal chemistry, an isostere is a molecule or group of atoms that has a similar size, shape, and electronic configuration to another, while a bioisostere is an isostere that retains similar biological activity. cambridgemedchemconsulting.combaranlab.org In a purely chemical or material science context, the concept of isosteric replacement is used to modify physicochemical properties while maintaining a core molecular structure.

For the 4-substituted- researchgate.netresearchgate.netthiadiazolo[3,4-c]pyridine series, the chlorine atom can be replaced with various isosteric groups to fine-tune properties without drastically altering the molecular topology.

Halogen Replacement: Replacing chlorine with fluorine can increase metabolic stability and alter electronic properties due to fluorine's high electronegativity. cambridgemedchemconsulting.com

Classical Isosteres: The hydroxyl group (-OH) and the amine group (-NH₂) are classical isosteres. In a non-biological context, the difluoromethyl group (-CF₂H) can be considered an isosteric replacement for a hydroxyl group, offering different electronic and hydrogen-bonding characteristics. nih.gov

Non-Classical Isosteres: A cyano group (-C≡N) can be considered a non-classical isostere of a halogen. While different in composition, its linear shape and electron-withdrawing nature allow it to occupy a similar space while significantly modifying the electronic profile of the thiadiazolo-pyridine core.

These replacements allow for subtle yet significant adjustments to properties like solubility, crystal packing, and intermolecular interactions, which are critical for the performance of organic materials.

Development of Libraries of Thiadiazolo-Pyridine Derivatives for Material Science Applications

The ability to systematically modify the 4-substituted- researchgate.netresearchgate.netthiadiazolo[3,4-c]pyridine scaffold has led to its use in the development of compound libraries for material science. By creating a series of derivatives with varied C-4 substituents, researchers can screen for materials with optimal performance in specific applications.

This "donor-acceptor" approach, where the thiadiazolo-pyridine acts as the acceptor unit, is a cornerstone of modern organic electronics. researchgate.net Libraries of these compounds have been synthesized and investigated for uses in:

Organic Photovoltaics (OPVs): Derivatives are designed to have specific bandgaps to maximize the absorption of the solar spectrum. Polymers incorporating thiadiazolo-pyridine units have been synthesized and shown to have low bandgaps and suitable energy levels for use in solar cells. hanyang.ac.kr

Electrochromic Devices: These materials can change color upon the application of an electrical voltage. By varying the C-4 substituent, the colors of both the neutral and oxidized/reduced states of the polymer can be precisely controlled. Polymers based on the thiadiazolo-pyridine core have been shown to be promising for fast-switching green electrochromic materials. acs.org

Organic Field-Effect Transistors (OFETs): The electronic properties and solid-state packing of these derivatives can be tuned to optimize charge carrier mobility for transistor applications. hanyang.ac.kr

The creation of these libraries, enabled by the synthetic accessibility of 4-substituted analogues, accelerates the discovery and optimization of novel functional organic materials.

Potential Applications in Advanced Chemical Sciences and Materials Technology

Role as Building Blocks in Organic Synthesis of Complex Architectures

4-Chloro- researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine is a versatile building block for the synthesis of complex molecular architectures. The presence of a chlorine atom on the pyridine (B92270) ring provides a reactive site for various nucleophilic substitution reactions. researchgate.netnih.gov This allows for the introduction of a wide array of functional groups, thereby enabling the construction of more intricate molecules. nih.gov The reactivity of chloropyridines in such transformations is well-established, making them valuable intermediates in organic synthesis. researchgate.netnbinno.comchempanda.com

The fused thiadiazole-pyridine core offers a rigid and planar scaffold, which can be further functionalized to create molecules with specific three-dimensional orientations. The ability to selectively modify the molecule at the chlorine-substituted position is crucial for the rational design of complex structures. mdpi.com This targeted functionalization is a key strategy in the synthesis of novel organic compounds with desired properties. researchgate.net The development of new molecular building blocks that can be easily assembled into complex 3D structures is a significant area of chemical research. illinois.edu

The synthesis of complex molecular systems often relies on the use of versatile building blocks that can undergo a variety of chemical transformations. nih.govmdpi.com Halogenated heterocycles, such as 4-Chloro- researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine, are particularly useful in this regard due to the reactivity of the carbon-halogen bond. mdpi.comnih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules. researchgate.netcdnsciencepub.com

Reaction TypeReagent/CatalystPotential ProductReference
Nucleophilic Aromatic SubstitutionAminesAminopyridine derivatives researchgate.net
Suzuki CouplingBoronic acids/esters, Pd catalystAryl-substituted pyridine derivatives researchgate.net
Buchwald-Hartwig AminationAmines, Pd catalystN-Aryl pyridine derivatives researchgate.net
Stille CouplingOrganostannanes, Pd catalystAlkyl/Aryl-substituted pyridine derivatives cdnsciencepub.com
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystAlkynyl-substituted pyridine derivatives cdnsciencepub.com

Precursors for Organic Electronic Materials

The electronic properties of the researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine core suggest its potential as a precursor for organic electronic materials. The electron-deficient nature of the thiadiazole ring makes it a suitable component for n-type and ambipolar organic semiconductors. utq.edu.iqnih.govrsc.org

In the field of organic electronics, materials based on thiadiazole derivatives have shown promise. utq.edu.iq The electron-withdrawing character of the thiadiazole moiety can be harnessed to tune the energy levels of organic materials, a critical aspect in the design of efficient OLEDs and OPVs. rsc.org By incorporating this unit into larger conjugated systems, it is possible to create materials with tailored electronic and optical properties. nih.govnih.gov The development of novel blue emitters for OLEDs, for instance, often involves the use of molecules with both electron-donating and electron-accepting components to achieve the desired emission characteristics. nih.govnih.gov Thiazole (B1198619) and thiadiazole-based materials have been investigated for their luminescent properties and their potential use in OLEDs. mdpi.com

Thiadiazole-containing polymers have been investigated for their charge transport properties. researchgate.netmdpi.com The inherent electron-deficient nature of the thiadiazole ring can facilitate electron transport, making materials derived from 4-Chloro- researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine potential candidates for n-type charge transport layers in organic electronic devices. researchgate.netmdpi.comresearchgate.netrsc.org The performance of such materials is highly dependent on their molecular structure and solid-state packing, which influences intermolecular charge hopping. rsc.org The rigid and planar structure of the thiadiazolopyridine core could promote favorable π-π stacking interactions, which are beneficial for efficient charge transport. rsc.org

Material ClassPotential ApplicationKey PropertyReference
Donor-Acceptor PolymersOrganic Photovoltaics (OPVs)Tunable bandgap rsc.org
Bipolar MoleculesOrganic Light-Emitting Diodes (OLEDs)Balanced charge injection/transport nih.gov
n-type PolymersOrganic Field-Effect Transistors (OFETs)High electron mobility mdpi.com

Ligands in Coordination Chemistry for Novel Catalytic Systems

The nitrogen atoms in both the pyridine and thiadiazole rings of 4-Chloro- researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine can act as coordination sites for metal ions. utq.edu.iq This makes the compound a potential ligand for the formation of novel coordination complexes and metal-organic frameworks (MOFs). rsc.org The resulting metal complexes could exhibit interesting catalytic activities, leveraging the electronic properties of the thiadiazolopyridine ligand to influence the reactivity of the metal center. researchgate.net Thiadiazole-derived ligands have been shown to form a variety of coordination complexes with different metal ions, and the resulting structures can have applications in areas such as catalysis and materials science. mdpi.com The development of functionalized ligands is crucial for creating MOFs with enhanced photocatalytic or other functional properties. rsc.org

Components in Supramolecular Assembly and Self-Assembling Systems

The planar structure of 4-Chloro- researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine, combined with the presence of nitrogen and sulfur heteroatoms, suggests its potential for use in supramolecular chemistry. researchgate.net The molecule can participate in non-covalent interactions such as π-π stacking, hydrogen bonding (if functionalized with appropriate groups), and halogen bonding. These interactions can drive the self-assembly of the molecules into well-defined supramolecular architectures. nih.gov The ability of pyridine and related heterocyclic compounds to form predictable supramolecular structures is well-documented. chemrxiv.org The resulting assemblies could find applications in areas such as sensing, molecular recognition, and the development of "smart" materials.

Advanced Solvents and Reaction Media

While not a primary area of application based on current literature, the unique combination of a polar heterocyclic core and a halogen substituent in 4-Chloro- researchgate.netmdpi.commdpi.comthiadiazolo[3,4-c]pyridine could potentially lead to its investigation as a specialized solvent or reaction medium. Halogenated organic compounds can exhibit unique solubility properties and may be useful in specific chemical transformations. However, further research would be required to explore this potential application.

Chemical Sensor Development for Non-Biological Analytes

The design of selective and sensitive chemical sensors is crucial for environmental monitoring, industrial process control, and security. Heterocyclic compounds are often employed as the core components of chemosensors due to their rich electronic properties and the presence of heteroatoms that can act as binding sites for analytes. researchgate.netnih.govresearchgate.nettandfonline.com The structure of 4-Chloro- researchgate.netscielo.org.mxrsc.orgthiadiazolo[3,4-c]pyridine incorporates several features that make it a promising candidate for the development of chemical sensors for non-biological analytes.

The nitrogen atoms within the pyridine and thiadiazole rings, as well as the sulfur atom in the thiadiazole ring, possess lone pairs of electrons that could coordinate with various metal ions or other electrophilic species. researchgate.net This interaction can lead to a detectable change in the electronic properties of the molecule, such as a shift in its absorption or fluorescence spectrum, forming the basis of a colorimetric or fluorimetric sensor. nih.govresearchgate.nettandfonline.com

While specific studies on the application of 4-Chloro- researchgate.netscielo.org.mxrsc.orgthiadiazolo[3,4-c]pyridine in chemical sensing are not yet prevalent in the literature, the foundational principles of chemosensor design strongly support its potential in this area. Future research could focus on modifying the core structure with various functional groups to tune its selectivity and sensitivity towards specific non-biological analytes of interest.

Table 1: Potential Structural Features of 4-Chloro- researchgate.netscielo.org.mxrsc.orgthiadiazolo[3,4-c]pyridine for Chemical Sensing

Structural FeaturePotential Role in Sensing
Pyridine NitrogenLewis basic site for coordination with metal ions
Thiadiazole Nitrogen AtomsAdditional binding sites for analytes
Sulfur AtomSoft Lewis basic site, potential for interaction with soft metal ions
Chlorine AtomModulates the electronic properties of the ring system
Aromatic SystemCan be functionalized to enhance selectivity and photophysical response

Non-Linear Optics (NLO) Applications

Non-linear optics is a field of study that focuses on the interaction of intense light with materials to produce new optical phenomena. Materials with significant NLO properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (CT) are known to exhibit large second- and third-order NLO responses. scielo.org.mxbohrium.com

The structure of 4-Chloro- researchgate.netscielo.org.mxrsc.orgthiadiazolo[3,4-c]pyridine, featuring a fused aromatic system, suggests the potential for delocalized π-electrons, which is a key requirement for NLO activity. nih.gov The researchgate.netscielo.org.mxrsc.orgthiadiazole ring is known to be an excellent electron-accepting unit. scielo.org.mx When incorporated into a larger conjugated system, this can facilitate intramolecular charge transfer, a critical factor for enhancing NLO properties.

Quantum chemical studies on related organic dyes have shown that the inclusion of electron-deficient thiadiazole derivatives as π-spacers can significantly increase molecular polarizability (α) and hyperpolarizability (β), which are measures of the NLO response. scielo.org.mxjmcs.org.mx These studies indicate that the electron-deficient nature of the thiadiazole unit lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum, both of which are desirable for NLO applications. scielo.org.mx

Although direct experimental measurements of the NLO properties of 4-Chloro- researchgate.netscielo.org.mxrsc.orgthiadiazolo[3,4-c]pyridine have not been reported, the known characteristics of the researchgate.netscielo.org.mxrsc.orgthiadiazole moiety in other molecular frameworks provide a strong indication of its potential in this domain. researchgate.net The strategic combination of the electron-accepting thiadiazole ring with the pyridine system could lead to molecules with substantial NLO responses. Further research involving the synthesis of derivatives and the characterization of their NLO properties is warranted to fully explore this potential. For instance, a related compound, 4,7-Dibromo- researchgate.netscielo.org.mxrsc.orgthiadiazolo[3,4-c]pyridine, is utilized in the synthesis of photoactive polymers for organic photovoltaic devices, highlighting the electronic potential of this heterocyclic core. sigmaaldrich.com

Table 2: Predicted Contribution of Structural Moieties to NLO Properties

Molecular ComponentPredicted NLO Contribution
researchgate.netscielo.org.mxrsc.orgThiadiazole RingStrong electron-accepting character, promotes intramolecular charge transfer
Pyridine RingCan act as a part of the π-conjugated bridge
Fused Aromatic SystemProvides a pathway for π-electron delocalization
Chloro SubstituentInfluences the overall electronic distribution and molecular polarizability

Advanced Analytical Methodologies for the Study of 4 Chloro Thiadiazolo 3,4 C Pyridine and Its Derivatives

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for the analysis of 4-Chloro- rsc.orgacademicjournals.orgresearchgate.netthiadiazolo[3,4-c]pyridine. HPLC and GC-MS are primary methods for assessing the purity of synthesized batches and for real-time monitoring of the reactions leading to its formation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating the target compound from starting materials, by-products, and other impurities. nih.gov The separation is typically achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks. For reaction monitoring, aliquots can be taken from the reaction mixture at various time points to track the depletion of reactants and the formation of the product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable derivatives. The sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. GC-MS not only provides separation but also offers structural information from the mass fragmentation patterns, aiding in the unequivocal identification of the compound and any impurities. pjoes.com The method is highly sensitive, with detection limits often in the microgram per liter range. pjoes.com

Below is a representative data table illustrating typical parameters for the purity analysis of a thiadiazole derivative using HPLC.

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 5.8 min
Purity (by area %) >99.0%

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis

While 4-Chloro- rsc.orgacademicjournals.orgresearchgate.netthiadiazolo[3,4-c]pyridine is an organic molecule, its synthesis, particularly through cross-coupling reactions, may involve transition metal catalysts (e.g., Palladium, Copper). ICP-MS is an exceptionally sensitive technique for quantifying trace and ultra-trace elemental impurities. youtube.com This method is critical for quality control, especially in applications like materials science or pharmaceuticals where metallic residues can significantly alter material properties or pose safety risks.

The technique involves introducing a sample into an argon plasma, which atomizes and ionizes the elements. thermofisher.com A mass spectrometer then separates and detects these ions. thermofisher.com The high throughput and simple sample preparation make ICP-MS a valuable tool. nih.gov It can detect most elements of the periodic table at concentrations as low as parts-per-trillion (ppt). youtube.comspectroscopyonline.com

The following table shows hypothetical limits for trace metal impurities in a purified batch of the target compound, as determined by ICP-MS.

ElementMeasured Concentration (ppb)Regulatory Limit (ppb)
Palladium (Pd) 85< 100
Copper (Cu) 150< 250
Lead (Pb) < 5< 10
Iron (Fe) 210< 500

Capillary Electrophoresis for Separation and Characterization

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and analysis of 4-Chloro- rsc.orgacademicjournals.orgresearchgate.netthiadiazolo[3,4-c]pyridine and its charged derivatives. wikipedia.org This technique separates ionic species based on their electrophoretic mobility in an electric field applied across a narrow-bore capillary filled with an electrolyte. mdpi.com Key advantages of CE include extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption. wikipedia.org

In a typical Capillary Zone Electrophoresis (CZE) method, a buffer system is selected to ensure the analytes are charged. researchgate.net The separation of a mixture of thiadiazole and triazole derivatives has been successfully demonstrated using a borate (B1201080) buffer at pH 9.18. researchgate.net

This table illustrates a potential CZE separation of the target compound from a precursor and a hydrolysis by-product.

CompoundMigration Time (min)Relative Peak Area (%)
Precursor (e.g., Diaminopyridine) 4.20.3
4-Chloro- rsc.orgacademicjournals.orgresearchgate.netthiadiazolo[3,4-c]pyridine 6.599.5
Hydrolysis Product 8.10.2

Raman and Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Reaction Monitoring

Vibrational spectroscopy techniques like Raman and FTIR are powerful for non-invasive, real-time monitoring of chemical reactions. nih.govresearchgate.net By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked simultaneously by monitoring their characteristic vibrational bands. mdpi.com

FTIR Spectroscopy: This technique is particularly sensitive to changes in dipole moments and is excellent for monitoring functional groups. For instance, in the synthesis of a thiadiazole ring, one could monitor the disappearance of amine (N-H) stretching bands from a precursor and the appearance of C=N and C-S stretching vibrations characteristic of the heterocyclic ring. wisdomlib.orgamhsr.org Flow cells can be integrated with FTIR spectrometers to create "flow FTIR" devices for continuous monitoring. researchgate.netkorea.ac.kr

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly effective for monitoring non-polar bonds and symmetric vibrations in aqueous or other polar media. pnnl.gov It can be used to track changes in the aromatic ring system and the formation of the thiadiazole moiety. nih.gov

The table below lists key vibrational frequencies that could be monitored during the synthesis of a pyridine-based thiadiazole derivative. amhsr.orgmdpi.com

Functional Group / BondTechniqueWavenumber (cm⁻¹)Change During Reaction
Amine (N-H Stretch) FTIR3300-3500Decrease
Thiadiazole Ring (C=N Stretch) FTIR/Raman1600-1630Increase
Pyridine (B92270) Ring (Breathing Mode) Raman~1000Shift/Change
C-Cl Stretch FTIR/Raman650-850Appearance

Electrochemical Methods: Cyclic Voltammetry and Chronoamperometry for Redox Property Determination

Electrochemical methods are employed to investigate the redox properties of 4-Chloro- rsc.orgacademicjournals.orgresearchgate.netthiadiazolo[3,4-c]pyridine, providing insight into its electronic structure and its ability to accept or donate electrons. The electron-deficient nature of the thiadiazolo[3,4-c]pyridine core makes it an interesting candidate for materials with specific electronic applications.

Cyclic Voltammetry (CV): This is the most common technique for studying redox behavior. academicjournals.org It involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram reveals the oxidation and reduction potentials of the compound. Studies on related thiadiazole derivatives show that they can undergo irreversible one- or two-electron transfer processes. academicjournals.orgbohrium.com The potentials at which these events occur are indicative of the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chronoamperometry: This technique involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time. It provides information about the kinetics of the electron transfer process and can be used to study the stability of the electrochemically generated species.

The following table summarizes hypothetical electrochemical data for 4-Chloro- rsc.orgacademicjournals.orgresearchgate.netthiadiazolo[3,4-c]pyridine, derived from cyclic voltammetry experiments.

ParameterValue
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF₆
Working Electrode Glassy Carbon
Reference Electrode Ag/AgCl
First Reduction Potential (Epc) -0.95 V
First Oxidation Potential (Epa) +1.75 V
Electrochemical Band Gap (Epa - Epc) 2.70 eV

Future Research Directions in 4-Chloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-c]pyridine Chemistry

The unique heterocyclic scaffold of 4-Chloro- nih.govresearchgate.netnih.govthiadiazolo[3,4-c]pyridine, an electron-poor system, presents a compelling case for future exploration in medicinal chemistry and materials science. researchgate.net While research on this specific molecule is still emerging, its structural motifs suggest significant potential. This article outlines key future research directions and unexplored avenues in the chemistry of this compound, structured to guide further scientific inquiry.

Q & A

Q. Basic

  • Solar cells : As an acceptor in D–A polymers (e.g., PCDTPT), achieving broad NIR absorption and high VOC .
  • Electrochromics : Neutral green polymers (e.g., PEPTE) with fast switching (0.3 s) and low bandgap (0.85 eV) for displays .
  • Memristors : Sensing NO2 via hole accumulation in organic transistors, enabling neuromorphic applications .

Methodological Insight : Device fabrication involves blade-coating for anisotropic charge transport, validated by atomic force microscopy (AFM) .

What strategies address discrepancies in absorption spectra data between experimental and computational studies?

Q. Advanced

  • Validation protocols : Compare TD-DFT results (e.g., λmax = 852.24 nm in vacuum) with experimental UV-Vis data (λmax = 908.01 nm in chloroform) to calibrate solvent models .
  • Elemental substitution : Replace sulfur with selenium to reduce bandgap discrepancies (ΔEg = 0.15 eV) and improve agreement between theory and experiment .
  • Hybrid functionals : Use CAM-B3LYP for charge-transfer excitations, reducing errors in oscillator strength predictions .

Methodological Insight : Multi-reference methods (e.g., CASPT2) resolve limitations of single-reference DFT for high-spin states .

How does the molecular orientation of conjugated polymers containing this compound affect device performance?

Q. Advanced

  • Out-of-plane alignment : Blade-coating on nanogrooved substrates enhances in-plane charge transport, achieving mobility ratios of 6:1 parallel vs. perpendicular to the backbone .
  • Polarization-dependent NEXAFS : Quantifies order parameters (S = 0.32 for out-of-plane), correlating with anisotropic photocurrent in OSCs .

Methodological Insight : Grazing-incidence wide-angle X-ray scattering (GIWAXS) maps crystallinity and π-π stacking distances (~3.6 Å) .

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